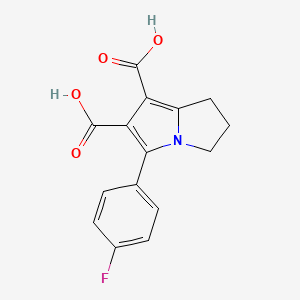

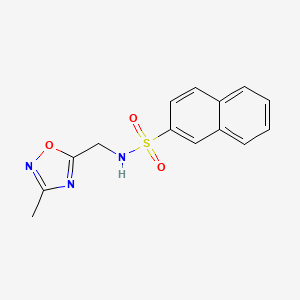

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazine derivatives is a topic of interest due to their potential biological activities. Paper describes the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, which are structurally related to the compound . These derivatives were synthesized using simple and accessible pathways, combining the pyrazolyl-pyridazine moiety with various heterocyclic rings. Similarly, paper reports the synthesis of sulfonamide and amide derivatives containing a piperazine ring and an imidazo[1,2-b]pyridazine moiety. The synthesis involved a two-step reaction starting with 6-chloro-2-substituted aryl(imidazo[1,2-b]pyridazine derivatives, followed by reactions with homopiperazine and then with acid chlorides or sulfonyl chlorides.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of multiple heterocyclic rings, which can influence their chemical behavior and biological activity. The tautomeric structures of the synthesized compounds in paper were determined, which is crucial for understanding their reactivity and interaction with biological targets. The structural characterization of the compounds in paper was performed using elemental analysis, 1H NMR, and LCMS, ensuring the correct identification of the synthesized molecules.

Chemical Reactions Analysis

The chemical reactivity of pyridazine derivatives is influenced by the substituents on the heterocyclic rings. Paper explores the reactivity of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines, which share a similar pyridazine core with the compound of interest. Various reactions were performed to obtain derivatives with antimicrobial activity, including reactions with carbon disulfide, hydrazine hydrate, and isothiocyanates. These reactions demonstrate the versatility of pyridazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are essential for their potential as bioactive molecules. While the papers provided do not directly discuss the physical properties of the specific compound , they do provide insights into the properties of closely related compounds. For instance, the preliminary biological evaluation in paper showed that the synthesized compounds exhibited plant growth stimulant activity, indicating their bioactivity. Paper screened the synthesized compounds for antimicrobial, antifungal, and antimalarial activities, demonstrating their potential in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Sulfonamide Derivatives in Biochemical Processes

Sulfonamide derivatives of heterocyclic compounds like 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine have been identified as targets for new substances with specific biological activity. They are notably used as inhibitors of human carbonic anhydrases, which play a role in various biochemical processes. The multistage synthesis of these derivatives involves sequential conversion and nucleophilic substitution, indicating their complexity and the scientific interest in their development (Komshina et al., 2020).

Anticancer Properties

A study on the anticancer activity of polyfunctional substituted 1,3-thiazoles highlighted the effectiveness of compounds with a piperazine substituent, which is structurally related to the compound . These compounds showed significant in vitro activity against various human tumor cell lines, suggesting potential applications in cancer therapy (Turov, 2020).

Plant Growth Stimulant Activity

Research has identified derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, which share structural similarities with the compound in focus, as having pronounced plant growth stimulant activity. This suggests possible applications in agriculture and horticulture, with further studies and field trials being considered for the most active compounds (Yengoyan et al., 2018).

Antibacterial and Antifungal Applications

Derivatives similar to the compound of interest have been synthesized and tested for their antibacterial and antifungal activities. These studies reveal that such compounds could be potential candidates for developing new antimicrobial agents, with some showing high efficacy against a range of microorganisms (Sharma et al., 2017).

Surface Protection and Corrosion Inhibition

Studies on 3-chloropyridazine derivatives, structurally related to the compound in focus, have demonstrated their potential in protecting mild steel surfaces and inhibiting corrosion in acidic environments. These findings indicate potential industrial applications in metal protection and corrosion control (Olasunkanmi et al., 2018).

Eigenschaften

IUPAC Name |

3-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2S/c1-15-5-6-19(13-16(15)2)30(28,29)26-11-9-25(10-12-26)20-7-8-21(23-22-20)27-18(4)14-17(3)24-27/h5-8,13-14H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNOUXFBLCSWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)

![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)

![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)

![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)

![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3009534.png)